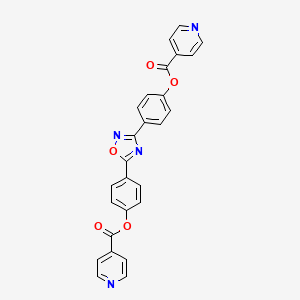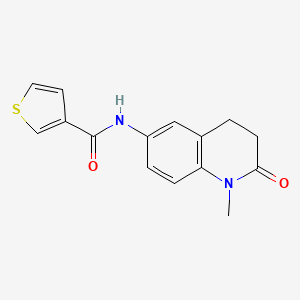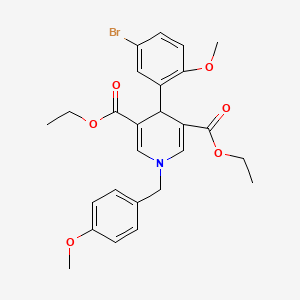![molecular formula C21H19N5O3S B11204051 N-(2-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B11204051.png)
N-(2-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-METHOXYPHENYL)METHYL]-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a pyrazolopyrimidine core with a methoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazolopyrimidine core: This can be achieved by reacting 4-oxo-5-phenyl-1H-pyrazole-3-carboxylic acid with appropriate reagents under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Final coupling: The final step involves coupling the intermediate with acetamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(2-METHOXYPHENYL)METHYL]-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-METHOXYPHENYL)METHYL]-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE
- **N-[(2-HYDROXYPHENYL)METHYL]-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE
- **N-[(2-CHLOROPHENYL)METHYL]-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE
Uniqueness
The uniqueness of N-[(2-METHOXYPHENYL)METHYL]-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE lies in its specific structural features, such as the methoxy group and the pyrazolopyrimidine core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H19N5O3S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H19N5O3S/c1-29-17-10-6-5-7-14(17)11-22-18(27)13-30-21-24-19-16(12-23-25-19)20(28)26(21)15-8-3-2-4-9-15/h2-10,12H,11,13H2,1H3,(H,22,27)(H,23,25) |
InChI Key |
ZTOWHWBAWGGFIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B11203974.png)

![N-(2,5-Difluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11203979.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B11203988.png)
![3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid](/img/structure/B11203996.png)
![N-(3-Chloro-4-methoxyphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11204014.png)
![2-methyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11204022.png)
![3-amino-4-(2-furyl)-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11204030.png)

![1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11204037.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11204042.png)
![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-benzyl-succinamic acid](/img/structure/B11204046.png)
